sodium;2,5-difluorobenzoate
Description
Sodium 2,5-difluorobenzoate (C₇H₃F₂NaO₂, CAS 522651-42-9) is a fluorinated aromatic carboxylate salt with a molecular weight of 180.08 g/mol. It is characterized by fluorine substituents at the 2- and 5-positions of the benzoate ring. The compound exhibits a boiling point of 244.7°C and is stored under inert conditions at room temperature due to its irritant properties . It is utilized in coordination chemistry, such as in the synthesis of antimony complexes (e.g., tris(2-methoxyphenyl)antimony bis(2,5-difluorobenzoate)), where its fluorinated structure influences ligand coordination and crystal packing . Commercial availability includes purities ≥95%, offered in 5g to 100g quantities for research applications .
Properties
IUPAC Name |
sodium;2,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABTWKXFBHYZNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)[O-])F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(=O)[O-])F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct synthesis involves neutralizing 2,5-difluorobenzoic acid with sodium hydroxide in a polar solvent system. The reaction proceeds via deprotonation of the carboxylic acid group, forming the sodium salt and water:
A representative procedure adapted from analogous syntheses specifies dissolving 2,5-difluorobenzoic acid in a 5:1 ethanol-water mixture, followed by dropwise addition of 1 N NaOH at room temperature. After 10 minutes of stirring, solvents are evaporated under reduced pressure to yield the sodium salt quantitatively.
Table 1: Optimized Neutralization Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (5:1 v/v) |
| Temperature | 20–25°C (ambient) |
| Reaction Time | 10 minutes |
| Molar Ratio (Acid:NaOH) | 1:1 |
| Yield | ~100% (theoretical) |
Purity and Scalability
This method avoids high-temperature or pressure conditions, making it suitable for large-scale production. The product typically requires recrystallization from ethanol-water mixtures to achieve >98% purity. Residual sodium hydroxide is removed via aqueous washes, and the final product exhibits stability under ambient storage conditions.
Hydrolysis of 2,5-Difluorobenzonitrile Under Basic Conditions
Reaction Pathway and Optimization
An alternative route involves hydrolyzing 2,5-difluorobenzonitrile to the corresponding carboxylic acid, followed by neutralization. While direct reports for the 2,5-isomer are limited, analogous protocols for 2,6-difluorobenzoic acid provide a validated framework. The nitrile undergoes basic hydrolysis in an autoclave at elevated temperatures:
Key conditions include a 1:3:10 molar ratio of nitrile:NaOH:water, heated to 150°C for 10 hours under 0.25 MPa pressure. After hydrolysis, the mixture is acidified to precipitate the free acid, which is then neutralized with NaOH to form the sodium salt.
Table 2: Hydrolysis Conditions and Outcomes
Challenges and Mitigation
Prolonged heating may lead to defluorination or side reactions. To minimize decomposition, controlled pressure and stoichiometric NaOH are critical. Post-hydrolysis neutralization with sulfuric acid ensures complete protonation before salt formation.
Organometallic Carboxylation of Halogenated Precursors
Methodology Overview
A less conventional but versatile approach involves lithiation of 1-bromo-2,5-difluorobenzene followed by carboxylation with CO₂. This method, adapted from synthesizing 4-bromo-2,5-difluorobenzoic acid, proceeds as follows:
Table 3: Organometallic Synthesis Parameters
Advantages and Limitations
This route is advantageous for synthesizing structurally complex analogs but requires cryogenic conditions and strict anhydrous handling. Side products from incomplete lithiation or over-quenching necessitate chromatographic purification.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield | Scalability | Purity | Complexity |
|---|---|---|---|---|
| Neutralization | ~100% | High | >98% | Low |
| Nitrile Hydrolysis | 72–75% | Moderate | 90–95% | Moderate |
| Organometallic | 60–65% | Low | 85–90% | High |
-
Neutralization is optimal for industrial applications due to simplicity and high yield.
-
Nitrile Hydrolysis balances cost and efficiency but requires pressurized equipment.
-
Organometallic methods are reserved for specialized syntheses where functional group tolerance is critical.
Chemical Reactions Analysis
Types of Reactions
sodium;2,5-difluorobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific types of reactions depend on the chemical nature of the compound and the reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction rate and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs .
Scientific Research Applications
sodium;2,5-difluorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Mechanism of Action
The mechanism of action of sodium;2,5-difluorobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The specific molecular targets and pathways involved depend on the chemical structure and properties of the compound .
Comparison with Similar Compounds
Positional Isomers
2,6-Difluorobenzoate Derivatives :
- Sodium 2,6-Difluorobenzoate : Used as a conservative tracer in hydrogeological studies due to its low reactivity and distinct diffusion properties. Its higher diffusivity compared to bromide makes it ideal for detecting dual porosity in aquifers .
- Di-$n$-butyltin 2,6-Difluorobenzoate : Exhibits potent antitumor activity (ID₅₀ values <1 µM) against WiDr and MCF-7 cell lines, outperforming cisplatin and doxorubicin in vitro .
- Biological Interactions : Shows <20% inhibition of 4-hydroxybenzoate (4-HBA) uptake in Acinetobacter spp., suggesting minimal interference with microbial transport systems .
2,4- and 3,4-Difluorobenzoate Esters :
Ester Derivatives
- Methyl 2,5-Difluorobenzoate (CAS 362601-90-9): A volatile ester with applications in pharmaceutical intermediates. Synthesized via column chromatography (hexane/EtOAc eluent) with 80% yield .
- Ethyl 2,5-Difluorobenzoate (CAS 708-25-8): Boasts a molecular weight of 186.16 g/mol and health hazard warnings (H302, H315). Its lower water solubility compared to the sodium salt limits use to non-aqueous systems .
Antitumor Activity
| Compound | Target Cell Line | IC₅₀/ID₅₀ (µM) | Reference |
|---|---|---|---|
| Sodium 2,5-Difluorobenzoate | Not reported | N/A | |
| Di-$n$-butyltin 2,6-DFB | WiDr | 0.8 | |
| Di-$n$-butyltin 2,5-DHB | Colon 26 | T/C <0.6 |
Note: Sodium 2,5-difluorobenzoate lacks direct antitumor data but serves as a precursor for bioactive metal complexes. In contrast, tin-based 2,6-difluorobenzoates demonstrate superior cytotoxicity, particularly against colorectal and breast cancers .
Physicochemical Properties
| Property | Sodium 2,5-DFB | Methyl 2,5-DFB | Ethyl 2,5-DFB |
|---|---|---|---|
| Molecular Weight (g/mol) | 180.08 | 172.12 | 186.16 |
| Boiling Point (°C) | 244.7 | Not reported | Not reported |
| Solubility | Water-soluble | Organic solvents | Organic solvents |
| Storage | Inert atmosphere | Room temperature | Sealed, dry |
| Key Applications | Coordination | Synthesis | Synthesis |
Q & A
Basic: What are the key physicochemical properties of sodium 2,5-difluorobenzoate relevant to experimental handling?
Answer:
The compound’s molecular formula is C₇H₃F₂O₂Na (molecular weight: 180.0847 g/mol) with a boiling point of 244.7°C at 760 mmHg. Storage requires an inert atmosphere at room temperature due to its irritant classification. Key properties are summarized below:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₃F₂O₂Na | |
| Molecular Weight | 180.0847 g/mol | |
| Boiling Point | 244.7°C at 760 mmHg | |
| Storage Conditions | Inert atmosphere, room temperature | |
| Hazard Classification | Irritant |
Basic: What spectroscopic and crystallographic methods are recommended for characterizing sodium 2,5-difluorobenzoate?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., carboxylate and C-F stretches) .
- X-ray Crystallography : Resolves atomic-level structure using programs like SHELX for refinement . For example, Co(II) 3,5-difluorobenzoate complexes were structurally validated via X-ray diffraction .
Basic: What synthetic routes are effective for sodium 2,5-difluorobenzoate?
Answer:
Synthesis typically involves neutralizing 2,5-difluorobenzoic acid with sodium hydroxide. While direct protocols are scarce, analogous fluorobenzoates (e.g., 5-bromo-2,4-difluorobenzoic acid) are synthesized via hydrolysis of nitriles or halogenation . Purity (>95%) is achievable through recrystallization in polar solvents .
Basic: What safety protocols are essential when handling sodium 2,5-difluorobenzoate?
Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in sealed containers under inert conditions to prevent degradation .
- Dispose of waste via approved hazardous chemical protocols .
Advanced: How can density functional theory (DFT) predict electronic and thermochemical properties of sodium 2,5-difluorobenzoate?
Answer:
- Hybrid Functionals : Becke’s three-parameter hybrid (e.g., B3LYP) incorporates exact exchange terms to improve accuracy for atomization energies (average error <2.4 kcal/mol) .
- Correlation Energy : Lee-Yang-Parr (LYP) functionals model electron correlation effects, validated for fluorinated aromatic systems .
- Workflow : Optimize geometry at B3LYP/6-31G*, calculate vibrational frequencies, and compare with experimental IR/Raman data to resolve discrepancies .
Advanced: How do fluorination positions influence coordination chemistry in metal-difluorobenzoate complexes?
Answer:
- Steric/Electronic Effects : The 2,5-difluoro substitution pattern enhances ligand rigidity and electron-withdrawing capacity, favoring stable coordination with transition metals (e.g., Co(II) or Cd(II)) .
- Experimental Design : Synthesize complexes under inert conditions, characterize via cyclic voltammetry and magnetic susceptibility, and compare with DFT-predicted bond lengths/angles .
Advanced: How to resolve contradictions between experimental and computational data on thermochemical properties?
Answer:
- Error Analysis : Compare DFT-calculated vs. experimental enthalpies of formation. Large deviations (>5 kcal/mol) suggest inadequate basis sets or missing dispersion corrections .
- Method Validation : Test multiple functionals (e.g., M06-2X for non-covalent interactions) and benchmark against high-level coupled-cluster calculations .
Advanced: What crystallographic strategies address challenges in resolving sodium 2,5-difluorobenzoate’s crystal structure?
Answer:
- Data Collection : Use synchrotron radiation for high-resolution data on small crystals.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks . For disordered fluorine atoms, use restraints and constraints during least-squares refinement .
Advanced: How does sodium 2,5-difluorobenzoate compare to other fluorobenzoates in pharmaceutical intermediate synthesis?
Answer:
- Reactivity : The electron-deficient aromatic ring facilitates nucleophilic substitution, making it a precursor for bioactive esters (e.g., methyl 4-morpholinobenzoates) .
- Case Study : Analogues like 4-chloro-2,5-difluorobenzoic acid are used in kinase inhibitor synthesis, suggesting similar utility for sodium 2,5-difluorobenzoate .
Advanced: What analytical methods quantify sodium 2,5-difluorobenzoate in biological matrices?
Answer:
- LC-MS/MS : Employ reverse-phase chromatography with a C18 column and negative-ion electrospray ionization for trace detection .
- Validation : Assess recovery rates (>90%) and limit of detection (LOD <1 ng/mL) using spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
